molecular formula C18H20N4O2S3 B15109371 N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B15109371
M. Wt: 420.6 g/mol
InChI Key: WHQGJAXMYHNFOM-QINSGFPZSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that features a combination of imidazole, thiazolidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidine derivatives with altered functional groups .

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thiazolidine and thiophene moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide is unique due to its combination of imidazole, thiazolidine, and thiophene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4O2S3

Molecular Weight

420.6 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C18H20N4O2S3/c23-16(20-6-3-8-21-10-7-19-13-21)5-1-9-22-17(24)15(27-18(22)25)12-14-4-2-11-26-14/h2,4,7,10-13H,1,3,5-6,8-9H2,(H,20,23)/b15-12-

InChI Key

WHQGJAXMYHNFOM-QINSGFPZSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3

Origin of Product

United States

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